molecular formula C15H21N5O5 B8057531 9-Ribosylzeatin

9-Ribosylzeatin

Cat. No.: B8057531
M. Wt: 351.36 g/mol
InChI Key: GOSWTRUMMSCNCW-SDBHATRESA-N
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Description

9-Ribosylzeatin (C₁₅H₂₁N₅O₅; molecular weight: 351.37 g/mol) is a cytokinin derivative, a class of plant hormones critical for regulating cell division, shoot initiation, and delaying senescence . It is characterized by a ribose moiety attached to the zeatin base at the 9th position of the purine ring. This compound is naturally sourced from Actinidia chinensis (commonly known as MI HOU TAO), where it contributes to growth regulation . As a riboside, 9-Ribosylzeatin exhibits enhanced stability compared to its non-glycosylated counterparts, facilitating its role in long-distance transport within plants.

Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbut-2-enyl)amino]purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/t9-,11-,12-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSWTRUMMSCNCW-SDBHATRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00891556
Record name Zeatin riboside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28542-78-1
Record name N-(4-Hydroxy-3-methyl-2-buten-1-yl)adenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28542-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zeatin riboside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ribosylzeatin typically involves the glycosylation of zeatin. One common method is the reaction of zeatin with a ribose donor in the presence of an acid catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete glycosylation .

Industrial Production Methods: Industrial production of 9-Ribosylzeatin can be achieved through biotechnological methods, such as the use of genetically modified microorganisms that express the necessary enzymes for the biosynthesis of this compound. These microorganisms can be cultured in large bioreactors, and the compound can be extracted and purified using chromatographic techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9-Ribosylzeatin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Ribosylzeatin involves its interaction with cytokinin receptors in plant cells. Upon binding to these receptors, it activates a signaling cascade that leads to the expression of genes involved in cell division and growth. The molecular targets include various transcription factors and enzymes that regulate the cell cycle and metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between 9-Ribosylzeatin and related cytokinin derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Source Key Functional Attributes
9-Ribosylzeatin C₁₅H₂₁N₅O₅ 351.37 Actinidia chinensis Cytokinin activity; stabilizes zeatin via ribosylation, enhancing transport and storage
cis-Zeatin-9-glucoside C₁₆H₂₃N₅O₆ 381.39 Synthetic/Commercial Glucosylation improves solubility and stability; used in plant tissue culture protocols
Zeatin C₁₀H₁₃N₅O 219.24 Diverse plant species Base cytokinin; directly promotes cell division and delays leaf senescence
Key Observations:

Structural Modifications :

  • 9-Ribosylzeatin : Incorporates a ribose sugar, which increases hydrophilicity and stability compared to zeatin .
  • cis-Zeatin-9-glucoside : Substitutes ribose with glucose, further enhancing solubility and metabolic stability due to the larger glucosyl group .

Biological Roles :

  • Ribosylation (as in 9-Ribosylzeatin) is hypothesized to act as a protective modification, allowing systemic transport without premature degradation .
  • Glucosylation (as in cis-Zeatin-9-glucoside) may serve as a storage form, requiring enzymatic cleavage to release active zeatin in target tissues .

Applications :

  • 9-Ribosylzeatin’s natural occurrence in Actinidia chinensis suggests its ecological role in plant development under stress .
  • Synthetic cis-Zeatin-9-glucoside is commercially utilized in plant tissue culture due to its stability and controlled release properties .

Pharmacological and Agricultural Implications

  • Stability : Glycosylated forms (ribosyl and glucosyl) exhibit longer half-lives than zeatin, making them preferable for agricultural formulations.
  • Bioactivity : Zeatin shows immediate cytokinin effects, whereas glycosylated derivatives require metabolic activation, enabling timed release in plant systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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